5-(4-Chloro-3-nitrophenyl)furan-2-carboxylic acid
Overview
Description
5-(4-Chloro-3-nitrophenyl)furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 4-chloro-3-nitrophenyl group and a carboxylic acid group
Mechanism of Action
Target of Action
Furan derivatives have been found to have a broad range of biological activities . They are known to interact with multiple receptors, which can be beneficial in developing new therapeutic derivatives .
Mode of Action
Furan derivatives are known to interact with their targets through various mechanisms, including electrophilic substitution . The presence of the nitrophenyl group may also contribute to the compound’s reactivity.
Biochemical Pathways
Furan derivatives have been associated with a variety of biological activities, suggesting that they may impact multiple biochemical pathways .
Result of Action
Furan derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-3-nitrophenyl)furan-2-carboxylic acid typically involves the following steps:
Nitration: The starting material, 4-chlorophenylfuran, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position of the phenyl ring.
Carboxylation: The nitrated product is then subjected to carboxylation, where a carboxylic acid group is introduced at the 2-position of the furan ring. This can be achieved through various methods, including the use of carbon dioxide under high pressure and temperature or through the use of carboxylating agents like carbon monoxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-3-nitrophenyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base or under microwave irradiation.
Esterification: Alcohols with sulfuric acid or p-toluenesulfonic acid as catalysts.
Major Products Formed
Reduction: 5-(4-Chloro-3-aminophenyl)furan-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
5-(4-Chloro-3-nitrophenyl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
5-(4-Nitrophenyl)furan-2-carboxylic acid: Lacks the chloro substituent, which may affect its reactivity and biological activity.
5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid: Similar structure but with the nitro group at a different position, potentially leading to different chemical and biological properties.
Uniqueness
5-(4-Chloro-3-nitrophenyl)furan-2-carboxylic acid is unique due to the specific positioning of the chloro and nitro groups, which can influence its reactivity and interactions with biological targets. This unique structure may confer distinct advantages in certain applications, such as enhanced antimicrobial activity or improved chemical stability.
Properties
IUPAC Name |
5-(4-chloro-3-nitrophenyl)furan-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO5/c12-7-2-1-6(5-8(7)13(16)17)9-3-4-10(18-9)11(14)15/h1-5H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEJMVXMOALHJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C(=O)O)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359252 | |
Record name | 5-(4-chloro-3-nitrophenyl)furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54023-03-9 | |
Record name | 5-(4-chloro-3-nitrophenyl)furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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